(E)-N-Butyl-2-[[(1R,2S)-3-cyclohexyl-1-hydroxy-2-[[(2S)-1-[[(2S)-2-[3-(3-hydroxy-4-iodophenyl)propanoylamino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]propyl]amino]hex-4-enamide (E)-N-Butyl-2-[[(1R,2S)-3-cyclohexyl-1-hydroxy-2-[[(2S)-1-[[(2S)-2-[3-(3-hydroxy-4-iodophenyl)propanoylamino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]propyl]amino]hex-4-enamide
Brand Name: Vulcanchem
CAS No.: 130507-23-2
VCID: VC0237132
InChI: InChI=1S/C43H60IN7O6/c1-3-5-17-34(40(54)46-22-6-4-2)50-41(55)35(23-29-13-9-7-10-14-29)48-37(26-32-27-45-28-47-32)43(57)51-42(56)36(24-30-15-11-8-12-16-30)49-39(53)21-19-31-18-20-33(44)38(52)25-31/h3,5,8,11-12,15-16,18,20,25,27-29,34-37,41,48,50,52,55H,4,6-7,9-10,13-14,17,19,21-24,26H2,1-2H3,(H,45,47)(H,46,54)(H,49,53)(H,51,56,57)/b5-3+/t34?,35-,36-,37-,41+/m0/s1
SMILES: CCCCNC(=O)C(CC=CC)NC(C(CC1CCCCC1)NC(CC2=CN=CN2)C(=O)NC(=O)C(CC3=CC=CC=C3)NC(=O)CCC4=CC(=C(C=C4)I)O)O
Molecular Formula: C43H60IN7O6
Molecular Weight: 897.9 g/mol

(E)-N-Butyl-2-[[(1R,2S)-3-cyclohexyl-1-hydroxy-2-[[(2S)-1-[[(2S)-2-[3-(3-hydroxy-4-iodophenyl)propanoylamino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]propyl]amino]hex-4-enamide

CAS No.: 130507-23-2

Main Products

VCID: VC0237132

Molecular Formula: C43H60IN7O6

Molecular Weight: 897.9 g/mol

(E)-N-Butyl-2-[[(1R,2S)-3-cyclohexyl-1-hydroxy-2-[[(2S)-1-[[(2S)-2-[3-(3-hydroxy-4-iodophenyl)propanoylamino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]propyl]amino]hex-4-enamide - 130507-23-2

CAS No. 130507-23-2
Product Name (E)-N-Butyl-2-[[(1R,2S)-3-cyclohexyl-1-hydroxy-2-[[(2S)-1-[[(2S)-2-[3-(3-hydroxy-4-iodophenyl)propanoylamino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]propyl]amino]hex-4-enamide
Molecular Formula C43H60IN7O6
Molecular Weight 897.9 g/mol
IUPAC Name (E)-N-butyl-2-[[(1R,2S)-3-cyclohexyl-1-hydroxy-2-[[(2S)-1-[[(2S)-2-[3-(3-hydroxy-4-iodophenyl)propanoylamino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]propyl]amino]hex-4-enamide
Standard InChI InChI=1S/C43H60IN7O6/c1-3-5-17-34(40(54)46-22-6-4-2)50-41(55)35(23-29-13-9-7-10-14-29)48-37(26-32-27-45-28-47-32)43(57)51-42(56)36(24-30-15-11-8-12-16-30)49-39(53)21-19-31-18-20-33(44)38(52)25-31/h3,5,8,11-12,15-16,18,20,25,27-29,34-37,41,48,50,52,55H,4,6-7,9-10,13-14,17,19,21-24,26H2,1-2H3,(H,45,47)(H,46,54)(H,49,53)(H,51,56,57)/b5-3+/t34?,35-,36-,37-,41+/m0/s1
Standard InChIKey LIPAPUJYAPLADJ-AYLOIORXSA-N
Isomeric SMILES CCCCNC(=O)C(C/C=C/C)N[C@@H]([C@H](CC1CCCCC1)N[C@@H](CC2=CN=CN2)C(=O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)CCC4=CC(=C(C=C4)I)O)O
SMILES CCCCNC(=O)C(CC=CC)NC(C(CC1CCCCC1)NC(CC2=CN=CN2)C(=O)NC(=O)C(CC3=CC=CC=C3)NC(=O)CCC4=CC(=C(C=C4)I)O)O
Canonical SMILES CCCCNC(=O)C(CC=CC)NC(C(CC1CCCCC1)NC(CC2=CN=CN2)C(=O)NC(=O)C(CC3=CC=CC=C3)NC(=O)CCC4=CC(=C(C=C4)I)O)O
Synonyms SDZ 213-776
SDZ-213-776
PubChem Compound 6444005
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator